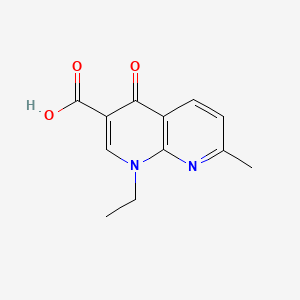
NBI-42902
Overview
Description
NBI-42902 is a potent nonpeptide antagonist of the human gonadotropin-releasing hormone receptor. It is known for its high affinity binding to the receptor, making it a significant compound in the field of endocrinology. The compound has shown promise in suppressing serum luteinizing hormone concentrations, which is crucial for managing sex-steroid-dependent diseases such as prostate cancer and endometriosis .
Preparation Methods
The synthesis of NBI-42902 involves continuous optimizations of the uracil series, leading to significant improvements in both antagonist activity and pharmacokinetic properties . The compound is typically prepared as an oral solution in a mixture of propylene glycol and purified water containing sorbitol, orange cream flavor, and benzyl alcohol as a preservative .
Chemical Reactions Analysis
NBI-42902 undergoes various chemical reactions, including competitive inhibition of peptide radioligand binding to the human gonadotropin-releasing hormone receptor. It is a potent functional antagonist of gonadotropin-releasing hormone-stimulated inositol phosphate accumulation, calcium flux, and ERK1/2 activation . The major products formed from these reactions are typically the inhibited forms of the gonadotropin-releasing hormone receptor pathways.
Scientific Research Applications
NBI-42902 has a wide range of scientific research applications. It is used extensively in endocrinology to study the suppression of the hypothalamic-pituitary-gonadal axis. The compound has shown effectiveness in lowering serum luteinizing hormone in castrated male macaques after oral administration . Additionally, it has potential clinical utility as an oral agent for the suppression of gonadotropins in humans, making it a valuable tool in the treatment of sex-steroid-dependent diseases .
Mechanism of Action
NBI-42902 exerts its effects by binding with high affinity to the human gonadotropin-releasing hormone receptor. This binding inhibits the receptor’s activation, leading to a suppression of the hypothalamic-pituitary-gonadal axis. The compound inhibits gonadotropin-releasing hormone-stimulated inositol phosphate accumulation, calcium flux, and ERK1/2 activation . This mechanism effectively reduces the levels of serum luteinizing hormone, which is crucial for managing conditions like prostate cancer and endometriosis .
Comparison with Similar Compounds
NBI-42902 is unique in its high affinity binding and potent antagonist activity compared to other similar compounds. For instance, Elagolix is another nonpeptide gonadotropin-releasing hormone antagonist that has entered clinical development. this compound exhibits better adsorption, pharmacokinetic parameters, and activity . Other similar compounds include cetrorelix and abarelix, which are peptide antagonists but are less potent inhibitors of radioligand binding compared to this compound .
Properties
IUPAC Name |
3-[(2R)-2-amino-2-phenylethyl]-1-[(2,6-difluorophenyl)methyl]-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3N3O3/c1-16-24(18-10-6-13-23(36-2)25(18)30)26(34)33(15-22(31)17-8-4-3-5-9-17)27(35)32(16)14-19-20(28)11-7-12-21(19)29/h3-13,22H,14-15,31H2,1-2H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUWBZDJMYYRDG-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)F)CC(C3=CC=CC=C3)N)C4=C(C(=CC=C4)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)F)C[C@@H](C3=CC=CC=C3)N)C4=C(C(=CC=C4)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352290-60-9 | |
| Record name | NBI-42902 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352290609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NBI-42902 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FWQ4MD98O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















